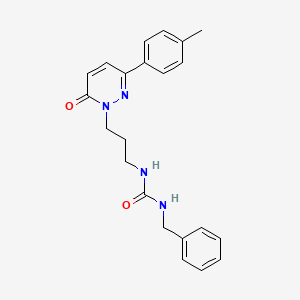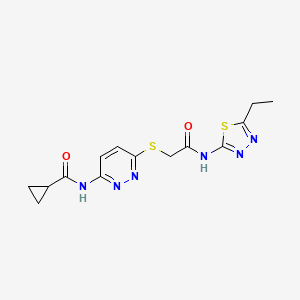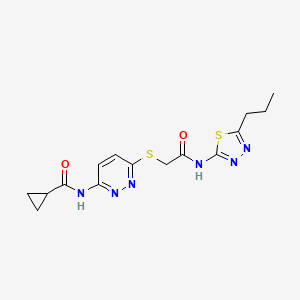![molecular formula C17H18N4O4S B3203404 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide CAS No. 1021255-56-0](/img/structure/B3203404.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Vue d'ensemble
Description
The compound contains several functional groups including an amide group, a thioether group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the thioether group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its chemical formula and the known structures of similar compounds. For example, the benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and its structure is well-known .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis reactions, while the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of the amide group suggests that the compound could form hydrogen bonds, which could affect its solubility and stability .Applications De Recherche Scientifique
Antitumor Properties
This compound has garnered interest due to its potential antitumor activity. Researchers have synthesized and evaluated related analogs, such as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which exhibited potent growth inhibition against cancer cell lines like HeLa, A549, and MCF-7 . Further investigations into its mechanism of action and efficacy against specific tumor types are warranted.
Metal Ion Sensing
The compound has been employed in the development of a sensitive and selective lead (Pb2+) sensor. By modifying a glassy carbon electrode (GCE) with a thin layer of (E)-N’-benzo[d]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide (a derivative of our compound) using a conducting Nafion polymer matrix, researchers achieved effective Pb2+ detection under ambient conditions . This application highlights its potential in environmental monitoring and heavy metal detection.
Crystallography
The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate , has been elucidated. The monoclinic crystal exhibits interesting molecular arrangements, providing insights into its packing and intermolecular interactions . While this specific compound differs slightly, understanding its crystal structure can aid in predicting its properties.
Chemical Synthesis
The synthesis of naproxen acylchloride, a precursor to our compound, involves benzo[d][1,3]dioxol-5-ylmethanol. This step is crucial for accessing the target molecule . Researchers continue to explore efficient synthetic routes for our compound and related derivatives.
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have been found to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.
Mode of Action
Compounds with similar structures have been shown to inhibit the vegf-induced huvec cell migration , indicating potential anti-angiogenic activity.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of VEGFR1 inhibition, the compound could potentially disrupt the VEGF signaling pathway, leading to reduced angiogenesis . This could have downstream effects on tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed inhibit VEGFR1, it could potentially lead to reduced angiogenesis, affecting the growth and spread of tumors . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(2)17(23)19-14-5-6-16(21-20-14)26-8-15(22)18-11-3-4-12-13(7-11)25-9-24-12/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQZDNEDFOPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B3203347.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3203360.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3203364.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B3203375.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203385.png)


![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203405.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203413.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203414.png)
